

# Tirabrutinib's Kinase Selectivity and Cellular Assay Data

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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The following tables summarize key quantitative data from the study, which established the high selectivity of **tirabrutinib** prior to the omics analyses [1].

**Table 1: Selectivity of BTK Inhibitors in In Vitro Kinase Assays** This table shows the half-maximal inhibitory concentration (IC50) for various kinases, normalized to BTK. A higher ratio indicates greater selectivity for BTK over the off-target kinase [1].

Kinase	Tirabrutinib (ratio to BTK)	Acalabrutinib (ratio to BTK)	Zanubrutinib (ratio to BTK)	Ibrutinib (ratio to BTK)
BTK	1.0	1.0	1.0	1.0
BMX	0.9	2.8	1.3	0.6
TEC	2.5	3.2	2.6	1.3
ITK	15.9	22.6	8.5	2.7
TXK	20.2	15.9	10.1	2.4
EGFR	>833	>833	246	4.6
ERBB2	>833	>833	197	21.6

Kinase	Tirabrutinib (ratio to BTK)	Acalabrutinib (ratio to BTK)	Zanubrutinib (ratio to BTK)	Ibrutinib (ratio to BTK)
JAK3	>833	>833	89.5	12.6

**Table 2: Cellular Activity in PBMC Stimulation Assays** This table presents the IC50 values for the inhibition of CD69 activation in B-cells and T-cells, demonstrating **tirabrutinib**'s selective effect on B-cell signaling [1].

Assay	Tirabrutinib IC50 (nM)	95% Confidence Interval (nM)
Anti-IgM-induced B-cell activation	7.2	(5.2 - 10.1)
Anti-CD3/CD28-induced T-cell activation	5010	(3500 - 7180)

## Detailed Experimental Protocols

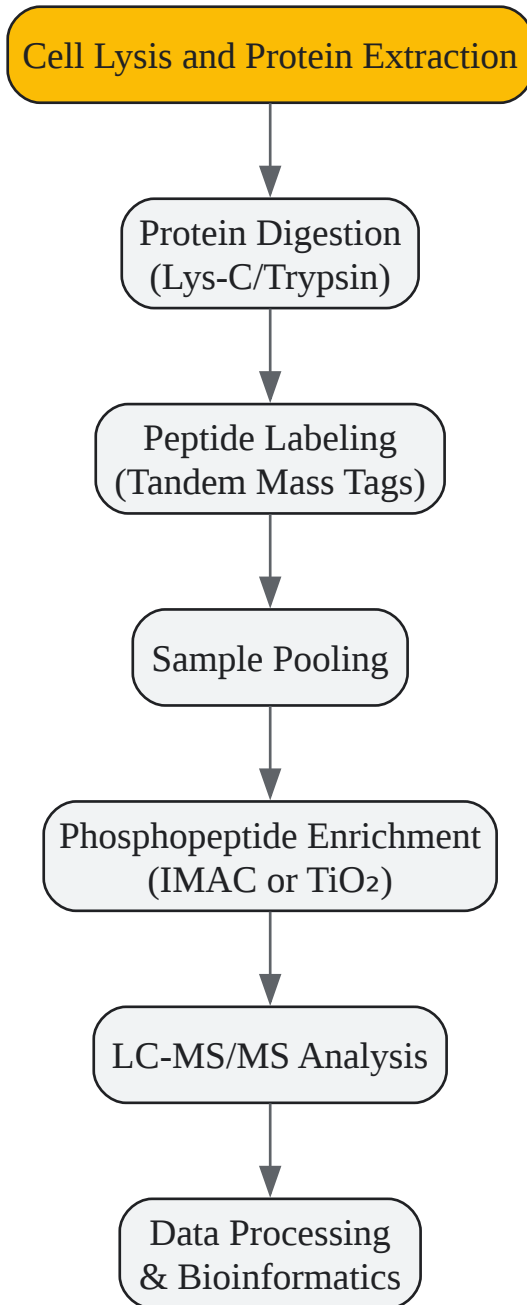
Here are the methodologies for the key experiments cited in the study.

### Cell Culture and Treatment

- Cell Lines:** The study used two Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) lines: **TMD8** and **U-2932** [1].
- Culture Conditions:** Cells were maintained in **RPMI medium 1640** supplemented with **10% v/v inactivated fetal bovine serum** and **1% v/v penicillin-streptomycin** at 37°C in a 5% CO<sub>2</sub> atmosphere [1].
- Compounds:** **Tirabrutinib** and other inhibitors were solubilized in **DMSO**. For cellular assays, the final concentration of DMSO in the medium was typically **0.1%** [1].

### Phosphoproteomic Analysis Workflow

The general workflow for phosphoproteomics, as detailed in the search results, involves several critical steps to ensure the accurate identification and quantification of phosphopeptides [2].



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*Phosphoproteomics workflow from sample preparation to data analysis.*

- **Sample Preparation:** Proteins are extracted, and cysteine bonds are reduced and alkylated. Proteins are then digested into peptides using enzymes like **Lys-C followed by trypsin** [2].

- **Peptide Labeling:** For multiplexed quantitative analysis, peptides from different conditions are labeled with **isobaric tags (e.g., Tandem Mass Tags, TMT)**. This allows samples to be pooled early, reducing technical variability [2].
- **Phosphopeptide Enrichment:** Due to their low stoichiometry, phosphopeptides are enriched from the complex peptide mixture. Common methods include:
  - **Immobilized Metal Ion Affinity Chromatography (IMAC)** [2]
  - **Metal Oxide Affinity Chromatography (MOAC)**, such as **TiO<sub>2</sub>** [2]
- **LC-MS/MS and Data Analysis:** Enriched phosphopeptides are separated by **liquid chromatography (LC)** and analyzed by **tandem mass spectrometry (MS/MS)**. The resulting data is processed with bioinformatic tools (e.g., **MaxQuant**) to identify phosphorylation sites and quantify changes between conditions [1] [2].

## Transcriptomic Analysis Workflow

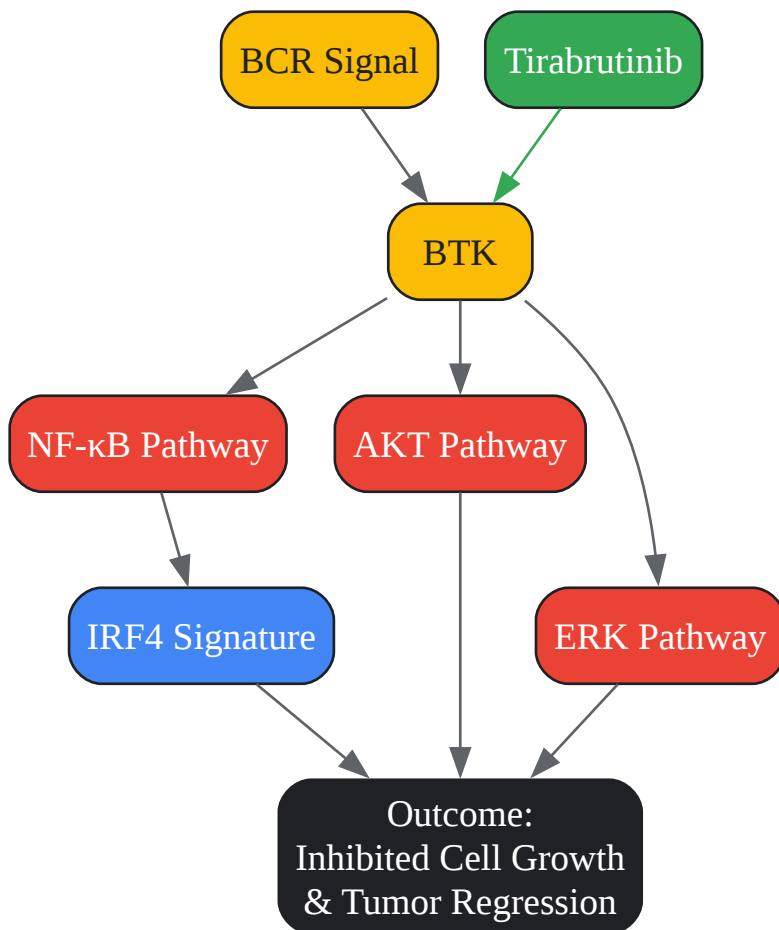
- **Microarray Processing:** For transcriptomic analysis, the study used **microarray** technology [3].
- **Data Availability:** The microarray data from this study are publicly available in the **Gene Expression Omnibus (GEO)** database under the accession number **GSE 210284** [3].
- **Bioinformatic Analysis:** Downstream analysis involved assessing changes in gene expression signatures, such as the **IRF4 signature**, to infer biological impacts of BTK inhibition [1].

## In Vivo Xenograft Model

- **Model:** An ABC-DLBCL **TMD8 subcutaneous xenograft model** in mice was used [1].
- **Dosing:** **Tirabrutinib** was administered orally and showed a **dose-dependent anti-tumor effect** [1].
- **Tissue Analysis:** Transcriptomic analysis was performed on the harvested xenograft tumor tissues [1].

## Signaling Pathway and Anti-Tumor Mechanism

The phosphoproteomic and transcriptomic analyses revealed that **tirabrutinib** exerts its anti-tumor effect by disrupting multiple key signaling pathways downstream of BTK in ABC-DLBCL cells [1]. The following diagram synthesizes these findings.



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*Mechanism of **tirabrutinib** inhibiting BTK downstream signaling.*

Based on the omics data, here is a summary of the anti-tumor mechanism:

- **Target:** **Tirabrutinib** potently and selectively inhibits **BTK autophosphorylation**, which is critical for its activity [1].
- **Pathway Dysregulation:** Phosphoproteomic analysis in TMD8 cells showed that **tirabrutinib** treatment led to the **downregulation of the ERK and AKT signaling pathways** [1].
- **Transcriptional Regulation:** Transcriptomic analysis of xenograft tumors indicated a significant decrease in the **IRF4 gene expression signature**. As IRF4 is a key transcription factor downstream of **NF-κB**, this suggests **tirabrutinib** also inhibits the **NF-κB pathway** [1].
- **Integrated Effect:** By concurrently disrupting **NF-κB, AKT, and ERK** pathways, **tirabrutinib** cripples multiple signals essential for cell survival, proliferation, and growth, leading to the observed anti-tumor efficacy [1].

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## References

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2. Advances in quantitative high-throughput phosphoproteomics ... [pmc.ncbi.nlm.nih.gov]
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